Phenacylphosphonic Acid

Enzyme Inhibition Serine Hydrolase Reversible Phosphonylation

Select phenacylphosphonic acid (4724-50-9) for applications where generic arylphosphonic acids fail. Its β-ketophosphonate architecture enables bidentate chelation via CO and PO groups, yielding a defined 1:2 (M:L) stoichiometry with Eu³⁺ for paramagnetic NMR probe development. The phenacyl carbonyl supports nucleophilic derivatization (amines, borohydride, hydroxylamine) with C-P bond retention, enabling diverse phosphonate library synthesis. Unlike irreversible organophosphate inhibitors, its reversible serine hydrolase adducts offer timed reactivation (t1/2 30-500 min at pH 7.4) ideal for proenzyme studies. For robust, shelf-stable phosphonate intermediates, this scaffold is the procurement choice.

Molecular Formula C8H9O4P
Molecular Weight 200.13 g/mol
CAS No. 4724-50-9
Cat. No. B15491575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenacylphosphonic Acid
CAS4724-50-9
Molecular FormulaC8H9O4P
Molecular Weight200.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CP(=O)(O)O
InChIInChI=1S/C8H9O4P/c9-8(6-13(10,11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12)
InChIKeyOTJLUSCKEQAWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenacylphosphonic Acid CAS 4724-50-9: Technical Specifications and Differential Positioning for Research Procurement


Phenacylphosphonic acid (CAS 4724-50-9, also referenced as 119927-64-9), systematically named (2-oxo-2-phenylethyl)phosphonic acid, is an organophosphorus compound belonging to the acylphosphonic acid class . It features a phosphonic acid moiety (PO₃H₂) directly bonded to a phenacyl (2-oxo-2-phenylethyl) group, conferring bifunctional reactivity through both its carbonyl and phosphoryl centers [1]. The compound serves as a versatile intermediate in organic synthesis, particularly for generating α-functionalized phosphonates via nucleophilic additions at the carbonyl group while preserving the C–P bond [2], and as a ligand in metal coordination chemistry where its β-ketophosphonate structure enables chelation through both CO and PO groups [3].

Why Phenacylphosphonic Acid CAS 4724-50-9 Cannot Be Interchanged with Generic Phosphonates in Research and Industrial Workflows


Generic substitution of phenacylphosphonic acid with simpler arylphosphonic acids (e.g., phenylphosphonic acid, pKa₁ 1.83; pKa₂ 7.07 [1]) or alkylphosphonates fails critically because the phenacyl moiety introduces a reactive carbonyl group that fundamentally alters reactivity, metal-binding stoichiometry, and enzymatic interaction profiles. Unlike simple phosphonic acids that act primarily as monodentate or bidentate ligands via the phosphoryl oxygen alone, the β-ketophosphonate architecture of phenacylphosphonic acid enables bidentate chelation through both CO and PO groups [2], leading to distinct complexation stoichiometries—1:2 (metal:ligand) for Eu³⁺ with phenacylphosphonic acid [3] versus 1:1 predominant for uranyl with phenylphosphonic acid [4]. Furthermore, the phenacyl phosphonate scaffold uniquely imparts reversible, temporally-defined enzyme inhibition with dephosphonylation half-lives of 30–500 minutes at physiological pH [5], a kinetic control mechanism absent in irreversible organophosphate inhibitors. These quantitative differences in coordination chemistry and biochemical kinetics render generic substitution scientifically unsound for applications requiring precise stoichiometric or temporal control.

Phenacylphosphonic Acid CAS 4724-50-9: Quantitative Differential Evidence Against Comparators


Reversible Enzyme Inhibition with Defined Dephosphonylation Half-Life vs. Irreversible Organophosphates

Phenacyl phosphonate adducts of serine hydrolases exhibit reversible, intramolecularly-catalyzed dephosphonylation with half-lives of 30–500 minutes at physiological pH, enabling temporary enzyme inactivation [1]. This contrasts sharply with conventional organophosphate inhibitors (e.g., nerve agents, pesticides) that form essentially irreversible adducts [2]. The temporal control is a direct function of the phenacyl scaffold, which positions a carbonyl group for intramolecular nucleophilic displacement of the active-site serine residue [3].

Enzyme Inhibition Serine Hydrolase Reversible Phosphonylation Biochemical Assay Development

Hydrolytic Stability: C–P Bond Preservation vs. Rapid Ester Hydrolysis in Dimethyl Acetylphosphonate

Acylphosphonic acids, including phenacylphosphonic acid, exhibit remarkable hydrolytic stability of the C–P bond under both acidic and basic conditions [1]. In contrast, dimethyl acetylphosphonate—a representative dialkyl acylphosphonate ester—undergoes rapid hydrolysis at pH 7, 25°C with a half-life of only 3 seconds [2]. The free phosphonic acid retains its C–P bond integrity where the ester form undergoes rapid aqueous cleavage.

Hydrolytic Stability Acylphosphonic Acids C–P Bond Stability Synthetic Intermediate Longevity

Distinct Metal Complex Stoichiometry: 1:2 Eu³⁺ Complex with Phenacylphosphonic Acid vs. 1:1 Predominance for Phenylphosphonic Acid

Europium(III) complexes with phenacylphosphonic acid form with a distinct 1:2 (metal:ligand) stoichiometry [1], whereas analogous studies with the simpler arylphosphonic acid—phenylphosphonic acid—reveal predominantly 1:1 metal-ligand complexes for uranyl ions under similar pH conditions, with 1:2 complexes only formed at high ligand-to-metal ratios [2]. The β-ketophosphonate structure of phenacylphosphonic acid enables bidentate chelation through both CO and PO groups, driving the formation of the 1:2 stoichiometric species.

Lanthanide Coordination Metal-Ligand Stoichiometry Europium Complexes Phosphonate Ligands

Lanthanide Shift Reagent Performance: Dibutyl Phenacylphosphonate vs. Commercial FOD Chelates

Dibutyl phenacylphosphonate (HDBPP), the dibutyl ester derivative of phenacylphosphonic acid, and its extracted lanthanide complexes M(DBPP)₃ demonstrate good lanthanide shift reagent (LSR) performance by direct comparison with M(fod)₃ complexes—where fod is the commercial standard 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione [1]. The ³¹P NMR spectra show large contact contributions indicating significant covalency in M–O–P bonding [2], providing a phosphorus-based NMR handle absent in purely oxygen-donor LSRs.

NMR Shift Reagents Lanthanide Complexes β-Ketophosphonates Spectroscopic Probes

Synthetic Access via Diazomethane Route: Diethyl Phenacylphosphonate from Diethyl Benzoylphosphonate

Diethyl phenacylphosphonate is obtained directly by the reaction of diazomethane with diethyl benzoylphosphonate [1]. This route provides access to the phenacyl scaffold from the readily available benzoyl precursor via a single-step homologation. Alternative syntheses of related β-ketophosphonates often require multi-step sequences involving Arbuzov reactions followed by oxidation or functional group manipulations.

β-Keto Phosphonic Esters Diazomethane Reaction Acylphosphonate Synthesis Arbuzov-Type Transformations

Evidence-Based Application Scenarios for Phenacylphosphonic Acid CAS 4724-50-9


Temporal Enzyme Activity Control in Biochemical Assay Development

The reversible, intramolecularly-catalyzed dephosphonylation of serine hydrolase adducts with half-lives of 30–500 minutes at physiological pH [1] enables researchers to design assays requiring timed reactivation of enzyme activity. This temporal control is not achievable with irreversible organophosphate inhibitors, making phenacylphosphonate derivatives uniquely suited for proenzyme studies and controlled-release biochemical systems.

Lanthanide Coordination Chemistry and NMR Shift Reagent Design

The defined 1:2 (metal:ligand) stoichiometry observed for Eu³⁺ complexes with phenacylphosphonic acid [2], combined with the demonstrated LSR performance of dibutyl phenacylphosphonate complexes comparable to commercial fod-based reagents [3], positions this scaffold for development of novel paramagnetic NMR probes. The ³¹P NMR handle provides an additional spectroscopic dimension for structural elucidation of lanthanide complexes.

Hydrolytically Stable Acylphosphonate Intermediate for Multi-Step Synthesis

The exceptional C–P bond stability of acylphosphonic acids under both acidic and basic conditions [4]—contrasting sharply with the 3-second half-life of dimethyl acetylphosphonate at pH 7 [5]—makes phenacylphosphonic acid the preferred procurement choice for synthetic workflows requiring robust, shelf-stable intermediates that preserve the phosphonate moiety through multiple reaction steps.

Precursor for α-Functionalized Phosphonates via Carbonyl Nucleophilic Additions

The carbonyl group of phenacylphosphonic acid undergoes nucleophilic attack by amines, borohydride, or hydroxylamine with preservation of the C–P bond, yielding α-imino-, α-hydroxy-, or α-oxyimino-alkylphosphononate derivatives [6]. This bifunctional reactivity enables the synthesis of structurally diverse phosphonate libraries for medicinal chemistry and catalysis applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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